3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride
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Overview
Description
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using a dehydrating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions. Common reagents for this step include trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-[2-(Trifluoromethyl)phenyl]azetidin-3-one.
Reduction: Formation of 3-[2-(Trifluoromethyl)phenyl]azetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The azetidine ring can act as a conformationally restricted scaffold, influencing the compound’s binding affinity and selectivity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Trifluoromethyl)phenyl]azetidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-[2-(Trifluoromethyl)phenyl]azetidin-3-one:
3-[2-(Trifluoromethyl)phenyl]azetidin-3-amine: Features an amine group, which can alter its pharmacological profile.
Uniqueness
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride is unique due to the presence of both the trifluoromethyl group and the hydroxyl group, which confer distinct chemical reactivity and potential biological activity. Its hydrochloride salt form further enhances its solubility and stability, making it a valuable compound for various research and industrial applications.
Biological Activity
3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol hydrochloride (CAS: 2387601-05-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 3-(2-(trifluoromethyl)phenyl)azetidin-3-ol hydrochloride
- Molecular Formula : C10H11ClF3NO
- Molecular Weight : 253.65 g/mol
- Purity : ≥95% .
The biological activity of 3-[2-(trifluoromethyl)phenyl]azetidin-3-ol hydrochloride is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases, similar to other azetidine derivatives known for their anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .
Anticancer Activity
Research indicates that azetidine derivatives can possess significant anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Compound | Cancer Type | EC50 (µM) | Reference |
---|---|---|---|
Azetidinone trans-11f | Human Coronavirus (229E) | 45 | |
Azetidinone cis-11f | Influenza A Virus H1N1 | 8.3 |
Antiviral Activity
Studies have demonstrated that azetidine derivatives exhibit antiviral properties against several viruses. For example, azetidinone compounds have been shown to inhibit the replication of human coronaviruses and influenza viruses, indicating a broad spectrum of antiviral activity .
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative effects of azetidinone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated significant cytotoxicity at nanomolar concentrations, suggesting potential therapeutic applications in oncology .
- Antiviral Properties : Another investigation focused on the antiviral activity of azetidinone compounds against RNA viruses. The results showed that certain derivatives inhibited viral replication effectively, with EC50 values comparable to established antiviral drugs .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-14-6-9;/h1-4,14-15H,5-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRASJQRIORBOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2C(F)(F)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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